2-Phenylethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, known for diverse biological activities, including calcium channel modulation, antibacterial, fungicidal, and antioxidant properties . Its hexahydroquinoline core is substituted with a 3-fluorophenyl group at position 4, a 4-methoxyphenyl group at position 7, and a 2-phenylethyl ester at position 3. Structural characterization of such derivatives often employs crystallographic tools like SHELX and OLEX2 , which ensure precise determination of molecular geometry and intermolecular interactions, such as N–H···O hydrogen bonds observed in related compounds .
Properties
IUPAC Name |
2-phenylethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30FNO4/c1-20-29(32(36)38-16-15-21-7-4-3-5-8-21)30(23-9-6-10-25(33)17-23)31-27(34-20)18-24(19-28(31)35)22-11-13-26(37-2)14-12-22/h3-14,17,24,30,34H,15-16,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHZIHVUMZGNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)F)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the hexahydroquinoline ring can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-Phenylethyl 4-(3-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Implications
- Biological Activity: The target compound’s fluorinated and methoxy-substituted aryl groups may enhance selectivity for calcium channels or microbial targets compared to non-fluorinated analogs .
- Drug Design : Bulkier esters (e.g., 2-phenylethyl) could optimize pharmacokinetic profiles by balancing lipophilicity and solubility.
- Crystallography: Hydrogen-bonding patterns (e.g., N–H···O) and lattice packing (monoclinic vs. triclinic systems) inform formulation strategies for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
